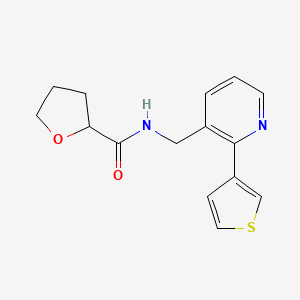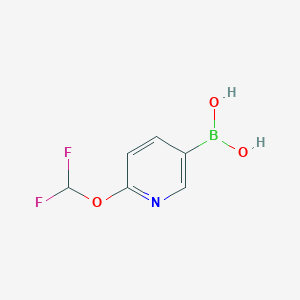![molecular formula C17H15N5O3S B2377781 2-[7-(2-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile CAS No. 872838-41-0](/img/structure/B2377781.png)
2-[7-(2-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the methoxyphenyl and sulfanylacetonitrile groups suggest that this compound could have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic core, while the methoxyphenyl and sulfanylacetonitrile groups would add complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. The pyrimidine ring might undergo electrophilic substitution reactions, while the sulfanylacetonitrile group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Molecular Structures
Research shows that variations of the pyrimidin-5-ylcarbonyl compounds, which are structurally similar to the requested chemical, exhibit diverse hydrogen-bonded structures. For instance, studies demonstrate different types of hydrogen bonds, such as N-H...O, N-H...N, and C-H...O, leading to the formation of various molecular aggregates like dimers, chains, and sheets. This variation in molecular structure is influenced by small changes in molecular constitution (Trilleras et al., 2008).
Catalyst in Synthesis Processes
A study on the synthesis of pyrimidin-5-ylcarbonyl derivatives highlighted the use of these compounds as catalysts. For example, 7-amino-5-(4-methoxyphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile was used in a one-pot three-component synthesis process. This demonstrates the potential utility of similar compounds in catalyzing complex chemical reactions (Goudarziafshar et al., 2021).
Antibacterial and Antioxidant Properties
Another study explored the antibacterial and antioxidant properties of pyrimido[4,5-d]pyrimidine derivatives. These compounds showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. Additionally, certain derivatives demonstrated potent scavenging activity, indicating their potential as antioxidants (Santosh et al., 2019).
Cytotoxic Activity
Research on fused thiazolo[3,2-a]pyrimidinones, which are structurally related to the queried compound, revealed promising cytotoxic activity against breast and hepatocellular carcinoma cell lines. This suggests the potential application of similar compounds in cancer research and treatment (Abbas et al., 2015).
Antimicrobial Activity
A study on organophosphorus compounds, including pyrimidin-derivatives, showed good inhibitory effects against various microorganisms, highlighting their potential application in antimicrobial research (Younes et al., 2013).
Molecular Transformations
Compounds like methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, similar in structure to the requested chemical, have been used to synthesize various pyrimidin-derivatives. This demonstrates the role of these compounds in facilitating molecular transformations in synthetic chemistry (Žugelj et al., 2009).
Antiviral Activity
Pyrimidin-derivatives have been evaluated for their antiviral activity against viruses like Herpes Simplex Virus type-1 (HSV-1). This indicates the potential of similar compounds in developing antiviral agents (Shamroukh et al., 2007).
Antifungal Effect
Certain pyrimidin-amine derivatives have shown significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger, suggesting the potential application of similar compounds in antifungal research (Jafar et al., 2017).
Eigenschaften
IUPAC Name |
2-[7-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-21-14-12(16(23)22(2)17(21)24)15(26-9-8-18)20-13(19-14)10-6-4-5-7-11(10)25-3/h4-7H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAFCUHHIFPHGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SCC#N)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(2-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2377699.png)
![6-(2-methylindoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2377701.png)


![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2377704.png)


![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2377711.png)

![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2377717.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2377718.png)


![4-(2,3-Dimethylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2377721.png)